Ácido 15-Ceto Latanoprost

Descripción general

Descripción

15-Keto Latanoprost Acid is a metabolite of latanoprost . It is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea . It is also a potential metabolite of latanoprost when administered to animals .

Synthesis Analysis

The synthesis of 15-Keto Latanoprost Acid involves the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . A detailed synthesis process of latanoprost, which could be a precursor to 15-Keto Latanoprost Acid, has been described in a study . The process involves several steps including enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, organocatalyst-mediated Michael reaction, substrate-controlled Mukaiyama intramolecular aldol reaction, and elimination of HNO2 .

Molecular Structure Analysis

The molecular formula of 15-Keto Latanoprost Acid is C23H32O5 . The molecular weight is 388.497 Da . The molecule contains a total of 61 bonds, including 29 non-H bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .

Chemical Reactions Analysis

15-Keto Latanoprost Acid is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .

Aplicaciones Científicas De Investigación

Efectos Hipotensores Oculares

El Ácido 15-Ceto Latanoprost ha sido estudiado por sus efectos hipotensores oculares. Se ha comparado con la preparación comercial de latanoprost en ojos de monos con glaucoma unilateral inducido por láser {svg_1}. El estudio encontró que la reducción de la presión intraocular (PIO) producida por el 0,001% de this compound fue equivalente, y en algunos puntos de tiempo medidos, mayor que el efecto producido por el 0,005% de latanoprost {svg_2}.

Dinámica del Humor Acuoso

Se han evaluado los efectos del 0,005% tópico de this compound en la dinámica del humor acuoso en ojos de monos normales {svg_3}. El estudio concluyó que la reducción de la PIO por el this compound en monos normales pareció no tener ningún efecto en la producción de humor acuoso o en la facilidad de salida tonográfica {svg_4}.

Tratamiento del Glaucoma

El this compound se ha utilizado en el tratamiento del glaucoma. Se ha encontrado que reduce la presión intraocular en monos cynomolgus cuando se administra por vía intraocular {svg_5}.

Reducción del Diámetro Pupilar

Se ha encontrado que el this compound reduce el diámetro pupilar en gatos cuando se administra tópicamente a una dosis de 5 µg/ojo {svg_6}.

Estudios de Impurezas Farmacéuticas

El this compound es una impureza farmacéutica potencial que se encuentra en las preparaciones comerciales de latanoprost {svg_7}. Por lo tanto, tiene aplicaciones en la investigación farmacéutica y el control de calidad.

Investigación de Análogos de Prostaglandinas

El this compound es un metabolito activo del agonista del receptor FP latanoprost {svg_8}. Por lo tanto, se utiliza en la investigación relacionada con los análogos de prostaglandinas y sus efectos.

Mecanismo De Acción

Target of Action

15-Keto Latanoprost Acid is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost Acid is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .

Mode of Action

15-Keto Latanoprost Acid interacts with the FP receptor, leading to a reduction in intraocular pressure . It achieves this by increasing the outflow of aqueous humor through the uveoscleral pathway . This interaction and the resulting changes help in the management of conditions like glaucoma and ocular hypertension .

Biochemical Pathways

The action of 15-Keto Latanoprost Acid primarily affects the prostaglandin synthesis pathway . By acting as an agonist at the FP receptor, it influences the production and function of prostaglandins, which are lipid compounds with diverse hormone-like effects, including the regulation of intraocular pressure .

Pharmacokinetics

It is known that latanoprost, the parent compound, is well absorbed through the cornea and is then primarily metabolized to 15-keto latanoprost acid in the cornea . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 15-Keto Latanoprost Acid.

Result of Action

The primary result of the action of 15-Keto Latanoprost Acid is a reduction in intraocular pressure . Intraocular administration of 15-Keto Latanoprost Acid reduces intraocular pressure in cynomolgus monkeys . It also reduces pupillary diameter in cats when administered topically .

Direcciones Futuras

15-Keto Latanoprost Acid is a potential pharmaceutical impurity found in commercial preparations of latanoprost . It has been found to reduce intraocular pressure in cynomolgus monkeys and reduce pupillary diameter in cats when administered topically . Future research could explore its potential applications in the treatment of ocular conditions .

Análisis Bioquímico

Biochemical Properties

15-Keto Latanoprost Acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is 15-hydroxyprostaglandin dehydrogenase, which catalyzes the oxidation of the hydroxyl group at the 15th position to form the keto group . This interaction is crucial for the metabolism of prostaglandins, influencing their biological activity. Additionally, 15-Keto Latanoprost Acid interacts with FP receptors, which are G-protein-coupled receptors involved in various physiological processes .

Cellular Effects

15-Keto Latanoprost Acid affects various cell types and cellular processes. In ocular cells, it reduces intraocular pressure by increasing the outflow of aqueous humor . This compound also influences cell signaling pathways, particularly those involving prostaglandin receptors, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to reduce pupillary diameter in cats, indicating its effect on smooth muscle cells .

Molecular Mechanism

The molecular mechanism of 15-Keto Latanoprost Acid involves its binding to FP receptors, leading to the activation of downstream signaling pathways . This binding triggers a cascade of events, including the activation of adenylate cyclase and the increase in cyclic AMP levels, which ultimately results in the physiological effects observed. Additionally, 15-Keto Latanoprost Acid can inhibit or activate specific enzymes, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-Keto Latanoprost Acid can change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that continuous exposure to 15-Keto Latanoprost Acid can lead to sustained reductions in intraocular pressure, although the extent of this effect may diminish over time . In vitro studies have also indicated that the compound can maintain its activity for extended periods under controlled conditions .

Dosage Effects in Animal Models

The effects of 15-Keto Latanoprost Acid vary with different dosages in animal models. At low doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause toxic effects, including inflammation and irritation . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

15-Keto Latanoprost Acid is involved in the metabolic pathways of prostaglandins. It is formed from latanoprost through the action of 15-hydroxyprostaglandin dehydrogenase . This enzyme-mediated conversion is a key step in the metabolism of prostaglandins, influencing their biological activity and clearance from the body . The compound also interacts with other enzymes and cofactors involved in prostaglandin metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 15-Keto Latanoprost Acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target tissues, such as the eye, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .

Subcellular Localization

15-Keto Latanoprost Acid is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . For example, in ocular cells, it is localized to the ciliary body and trabecular meshwork, where it influences aqueous humor dynamics .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFISZERSIOETNK-LYTHEMCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857910 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369585-22-8 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

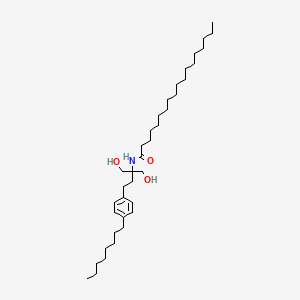

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)